Lipophilicity Modulation: XLogP3-AA Value Comparison
The calculated lipophilicity (XLogP3-AA) of 4-Bromo-N-ethyl-3-fluorobenzamide is 2.4 [1]. This value is quantitatively distinct from related analogs. The presence of the bromine atom significantly increases lipophilicity compared to the des-bromo analog, N-ethyl-3-fluorobenzamide, which has an XLogP3-AA of 1.9 [2]. This difference of 0.5 log units represents a >3-fold increase in partition coefficient and can profoundly impact membrane permeability and non-specific binding. Conversely, substitution with a bulkier tert-butyl group, as in 4-Bromo-N-tert-butyl-3-fluorobenzamide, results in a higher XLogP3-AA of 3.1 [3], a 0.7 log unit difference, indicating a >5-fold increase in lipophilicity compared to the target compound.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | N-ethyl-3-fluorobenzamide: 1.9; 4-Bromo-N-tert-butyl-3-fluorobenzamide: 3.1 |
| Quantified Difference | 0.5 log units higher than N-ethyl analog; 0.7 log units lower than N-tert-butyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Quantifiable differences in lipophilicity are critical for SAR studies, as they directly correlate with a molecule's ability to cross biological membranes and its off-target binding potential, guiding the selection of the optimal scaffold for a given project.
- [1] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 48474123, 4-Bromo-N-ethyl-3-fluorobenzamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/48474123 View Source
- [2] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4196937, N-ethyl-3-fluorobenzamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4196937 View Source
- [3] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22258165, 4-Bromo-N-tert-butyl-3-fluorobenzamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/22258165 View Source
